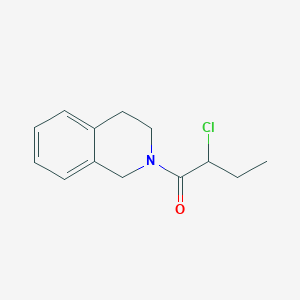

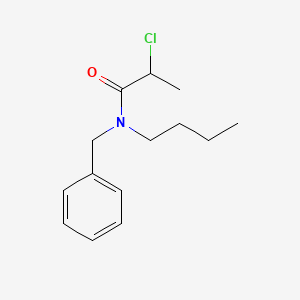

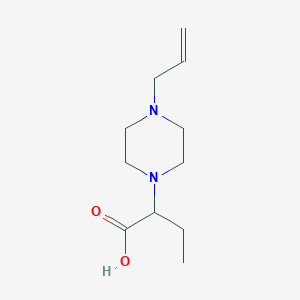

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .

Molecular Structure Analysis

The molecular structure of 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol can be found in various databases such as PubChem . The structure is based on its molecular formula, C12H19N3O.

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of these compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Aplicaciones Científicas De Investigación

Novel Syntheses and Reactions

Synthesis and Reactions of Pyridazinones : Pyridazinones, structurally related to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", have been synthesized and converted into various derivatives. These compounds were investigated for antimicrobial activities, although they showed minimal effects in this area (Alonazy, Al-Hazimi, & Korraa, 2009).

Antibacterial Activity of Pyridazines : Studies on pyridazines, including compounds structurally similar to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", have shown potential antibacterial activities, with various novel derivatives being synthesized and evaluated (Al-Kamali et al., 2014).

Potential Anticancer Agents

- Synthesis of Anticancer Agents : Research has explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds related to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", which were found to be less active as antitumor agents compared to other studied compounds (Temple, Rose, Comber, & Rener, 1987).

Antimicrobial and Antimitotic Activities

Antimicrobial Activity of Pyridazine Derivatives : Synthesized pyridazine derivatives, related to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", have shown antimicrobial activity against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).

Novel Synthesis of Pyridazinones and Antimitotic Agents : Studies focusing on the synthesis of pyridazinones and their potential as antimitotic agents have been conducted. These compounds, similar in structure to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", were evaluated for cytotoxicity and inhibition of mitosis in cancer cells (Temple, Rener, Comber, & Waud, 1991).

Miscellaneous Applications

Synthesis of Azo Derivatives and Molluscicidal Activity : Research has been conducted on synthesizing azo derivatives of pyridazines and evaluating their molluscicidal activities. These studies contribute to understanding the broader applications of pyridazine derivatives (Abdelrazek & Fathy, 2005).

Phosphodiesterase IV Inhibitors : Novel heterocyclic-fused pyridazinones, similar to "6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol", have been identified as potent and selective phosphodiesterase IV inhibitors, highlighting their potential in pharmacological applications (Dal Piaz et al., 1997).

Mecanismo De Acción

Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Propiedades

IUPAC Name |

3-[cyclohexyl(ethyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-15(10-6-4-3-5-7-10)11-8-9-12(16)14-13-11/h8-10H,2-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEXPHUPKSQIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)

![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)